molecular formula C10H16Cl2N2O2 B15324284 2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride

2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride

Cat. No.: B15324284
M. Wt: 267.15 g/mol
InChI Key: MKFDLTUQECTGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a methylamino-substituted phenyl ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and methylamine.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting 4-aminobenzaldehyde is then methylated using methylamine to form 4-(methylamino)benzaldehyde.

    Aldol Condensation: The 4-(methylamino)benzaldehyde undergoes an aldol condensation with glycine to form the desired product.

    Purification: The final product is purified using recrystallization techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride
  • 2-Amino-3-(4-(methoxy)phenyl)propanoic acid dihydrochloride
  • 2-Amino-3-(4-(ethylamino)phenyl)propanoic acid dihydrochloride

Uniqueness

2-Amino-3-(4-(methylamino)phenyl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

2-amino-3-[4-(methylamino)phenyl]propanoic acid;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-12-8-4-2-7(3-5-8)6-9(11)10(13)14;;/h2-5,9,12H,6,11H2,1H3,(H,13,14);2*1H

InChI Key

MKFDLTUQECTGCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.